(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one is a synthetic organic molecule characterized by its unique structure, which includes a benzofuran core, a pentafluorobenzyl ether group, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves a multi-step process:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.
Introduction of the Pentafluorobenzyl Ether Group: This step involves the etherification of the benzofuran core with pentafluorobenzyl alcohol using a suitable catalyst, such as a strong acid (e.g., sulfuric acid) or a base (e.g., potassium carbonate).
Attachment of the Methylfuran Moiety: The final step is the condensation of the benzofuran derivative with 5-methylfuran-2-carbaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Probes: The compound can be used as a fluorescent probe for studying biological systems due to its unique structural features.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(pentafluorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3(2H)-one: Lacks the pentafluorobenzyl ether group.
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-methoxy-1-benzofuran-3(2H)-one: Contains a methoxy group instead of the pentafluorobenzyl ether group.
Properties
Molecular Formula |
C21H11F5O4 |
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Molecular Weight |
422.3 g/mol |
IUPAC Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C21H11F5O4/c1-9-2-3-11(29-9)7-15-21(27)12-5-4-10(6-14(12)30-15)28-8-13-16(22)18(24)20(26)19(25)17(13)23/h2-7H,8H2,1H3/b15-7- |
InChI Key |
YOGUKLIDFSOTRQ-CHHVJCJISA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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